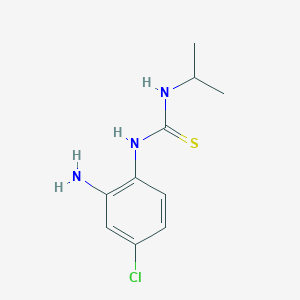

1-(2-Amino-4-chlorophenyl)-3-isopropylthiourea

Description

Properties

Molecular Formula |

C10H14ClN3S |

|---|---|

Molecular Weight |

243.76 g/mol |

IUPAC Name |

1-(2-amino-4-chlorophenyl)-3-propan-2-ylthiourea |

InChI |

InChI=1S/C10H14ClN3S/c1-6(2)13-10(15)14-9-4-3-7(11)5-8(9)12/h3-6H,12H2,1-2H3,(H2,13,14,15) |

InChI Key |

GTHPWTOCJNORAH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=S)NC1=C(C=C(C=C1)Cl)N |

Origin of Product |

United States |

Preparation Methods

Direct Thiourea Formation via Isothiocyanate Reaction

The most straightforward and widely reported method is the nucleophilic addition of the amine group of 2-amino-4-chloroaniline to an isopropyl isothiocyanate, yielding the thiourea derivative.

- Reaction conditions : Typically performed in anhydrous solvents such as dichloromethane, tetrahydrofuran, or ethanol.

- Temperature : Ambient to mild heating (room temperature to 80°C).

- Time : Reaction times vary from 3 hours up to 3 days depending on conditions and scale.

- Base usage : Sometimes a mild base such as triethylamine or pyridine is added to scavenge the acid formed and drive the reaction to completion.

- Isolation : After reaction completion, aqueous workup and extraction with organic solvents (e.g., ethyl acetate) are performed, followed by concentration under reduced pressure.

- Purification : Recrystallization from suitable solvents or chromatographic purification.

This method is supported by patent literature describing analogous thiourea preparations from substituted anilines and isothiocyanates under similar conditions.

Alternative Routes: Carbamoyl Halide or Thiocarbamoyl Chloride Intermediates

Another approach involves:

- Formation of carbamoyl chloride or thiocarbamoyl chloride intermediates from the corresponding amines.

- Subsequent reaction with isopropylamine or its derivatives.

- Use of acid scavengers such as pyridine or polymer-bound bases to facilitate the reaction.

- Control of temperature (ambient to 80°C) and reaction time (hours to days).

This method allows for more controlled synthesis and can improve yields and purity. It is particularly useful when direct isothiocyanate reagents are less accessible or unstable.

Detailed Reaction Scheme (Generalized)

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 2-Amino-4-chloroaniline + Isopropyl isothiocyanate | Stir in anhydrous solvent, RT to 80°C |

| 2 | Optional base (e.g., triethylamine) | Acid scavenger to promote reaction |

| 3 | Reaction time: 3 h to 3 days | Monitor by TLC or HPLC |

| 4 | Workup: aqueous extraction, organic solvent wash | Remove impurities |

| 5 | Concentration under reduced pressure | Obtain crude product |

| 6 | Purification by recrystallization or chromatography | Final pure thiourea derivative |

Analytical and Purity Considerations

- Characterization : The product is typically characterized by FT-IR (N–H stretching ~3300 cm⁻¹, C=S stretching), NMR (^1H and ^13C), and elemental analysis to confirm structure and purity.

- Purity : Thin layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to assess reaction completion and purity.

- Yield : Yields vary depending on reaction conditions but typically range from moderate to high (60–90%).

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct reaction with isothiocyanate | 2-Amino-4-chloroaniline + isopropyl isothiocyanate | Anhydrous solvent, RT to 80°C, base optional | Simple, direct, good yields | Requires pure isothiocyanate |

| Carbamoyl chloride intermediate | 2-Amino-4-chloroaniline + carbamoyl chloride + isopropylamine | Pyridine or polymer base, mild heating | Controlled reaction, scalable | More steps, sensitive reagents |

| Cyclization (related heterocycles) | Thiourea + haloketones | Halogen catalyst (I2), heating | Access to heterocyclic derivatives | Not direct for thiourea synthesis |

Research Findings and Notes

- The direct nucleophilic addition method is the most commonly used and efficient for preparing 1-(2-Amino-4-chlorophenyl)-3-isopropylthiourea.

- Use of bases such as triethylamine or pyridine improves reaction rates and yields by neutralizing released acids.

- Purification by recrystallization from ethanol or ethyl acetate is effective for isolating pure compounds.

- Reaction monitoring by TLC or HPLC is essential to optimize reaction time and avoid side products.

- Analogous synthetic routes for related compounds have been extensively documented in patent literature and peer-reviewed journals, confirming the robustness of these methods.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-chlorophenyl)-3-isopropylthiourea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

Substitution: The amino and chlorine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1-(2-Amino-4-chlorophenyl)-3-isopropylthiourea has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with biological targets effectively, making it a candidate for drug development.

- Anticancer Activity : Studies have shown that thiourea derivatives exhibit significant anticancer properties. For instance, a study demonstrated that similar compounds could inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells .

- Antimicrobial Properties : The compound has also been assessed for its antimicrobial effects against various pathogens. Research indicates that modifications of thiourea can enhance activity against resistant bacterial strains .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis, particularly in creating more complex molecules.

- Synthesis of Heterocycles : It can be used as a building block for synthesizing heterocyclic compounds, which are crucial in pharmaceuticals .

- Reactivity : The presence of both amino and thiourea functional groups allows for diverse reactions, including nucleophilic substitutions and cyclizations, facilitating the creation of new chemical entities .

Biological Studies

Research into the biological mechanisms of this compound has revealed its potential roles in various biochemical pathways.

- Enzyme Inhibition : The compound has been studied as an inhibitor of specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .

- Receptor Modulation : It has been explored for its ability to modulate receptor activity, particularly in the context of histamine receptors, which are implicated in allergic responses and other physiological processes .

Case Study 1: Anticancer Activity

A recent study published in a peer-reviewed journal investigated the anticancer properties of this compound derivatives. The results indicated that these compounds significantly reduced cell viability in several cancer cell lines through apoptosis induction mechanisms. The study concluded that further exploration into structure-activity relationships could yield potent anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another research effort, the antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria. The results showed promising inhibition zones, particularly against resistant strains of Staphylococcus aureus. This highlights the potential for developing new antibiotics based on thiourea derivatives .

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-chlorophenyl)-3-isopropylthiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Observations:

Substituent Effects on Molecular Weight: The bromo and dimethyl substituents in 1-(2-Bromo-4-chlorophenyl)-3,3-dimethylthiourea increase its molecular weight (294.61 g/mol) compared to the lighter this compound (242.75 g/mol). The amino group reduces molecular weight relative to bromo, while isopropyl is lighter than dimethyl groups .

Crystallographic Insights: The bromo derivative crystallizes in a monoclinic system (space group P2₁/c), with hydrogen-bonding networks stabilizing the structure. Such data are critical for understanding packing efficiency and stability but are unavailable for the amino-isopropyl analog .

Electronic and Steric Influences: The electron-withdrawing chloro group at the para position is common across all compounds. Isopropyl substituents may increase steric hindrance relative to dimethyl or phenyl groups, affecting binding affinity in biological systems .

Research Findings and Implications

- Solubility and Bioavailability : While solubility data for the target compound are lacking, the low aqueous solubility of structurally related purine-dione derivatives (e.g., 1.1 × 10⁻⁶ M at pH 7.4 ) suggests that thioureas with hydrophobic substituents (e.g., isopropyl) may face similar challenges, necessitating formulation optimization.

- Biological Activity: Thioureas are known for enzyme inhibition and antimicrobial activity. The amino group in the target compound could improve interactions with biological targets compared to halogenated analogs, though specific studies are needed .

- Crystallography and Material Design: The absence of crystal data for this compound highlights a research gap. SHELX-based refinement methods (used for the bromo-dimethyl analog) could elucidate its molecular geometry and intermolecular interactions .

Biological Activity

1-(2-Amino-4-chlorophenyl)-3-isopropylthiourea is an organic compound that features a thiourea functional group bonded to a chlorophenyl moiety, making it of significant interest in medicinal chemistry. Its molecular formula is C11H15ClN2S, with a molecular weight of approximately 244.77 g/mol. The compound's unique structure suggests potential biological activities, including antibacterial and enzyme inhibition properties, which warrant further investigation.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the reaction of 2-amino-4-chlorophenol with isopropyl isothiocyanate. This synthetic route allows for efficient production and moderate yields of the target compound. The structural components include:

- Amino Group : Contributes to biological interactions.

- Chlorophenyl Moiety : May enhance lipophilicity and biological activity.

- Thiourea Functional Group : Known for diverse biological properties.

Antibacterial Activity

Preliminary studies indicate that this compound exhibits promising antibacterial activities. Research has shown that thiourea derivatives often possess significant antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis. The compound's structural similarities to other known antibacterial agents suggest it may act through similar mechanisms.

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Thioureas are known to inhibit enzymes such as acetylcholinesterase (AChE) and urease. In comparative studies, derivatives have shown strong inhibitory activity against urease, with some compounds achieving IC50 values significantly lower than the standard thiourea reference (IC50 = 21.25±0.15 µM) .

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| 7l | 2.14±0.003 | Urease Inhibition |

| 7m | 0.63±0.001 | Urease Inhibition |

| 7n | 2.17±0.006 | Urease Inhibition |

| 7o | 1.13±0.003 | Urease Inhibition |

| 7p | 1.21±0.005 | Urease Inhibition |

Case Studies

A study conducted on various thiourea derivatives highlighted their potential in treating conditions related to enzyme dysfunctions and bacterial infections . The research emphasized the importance of structural modifications in enhancing biological activity, suggesting that the incorporation of different substituents could lead to improved pharmacological profiles.

The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets, including enzymes and bacterial cell membranes. Docking studies have indicated favorable binding interactions with active site residues in target enzymes, which may explain its inhibitory effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.